4-[(3,5-Dinitropyridin-2-yl)amino]phenol
Description
Properties
IUPAC Name |
4-[(3,5-dinitropyridin-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c16-9-3-1-7(2-4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBTAPNNPACRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol typically involves the reaction of 3,5-dinitropyridine with an appropriate phenol derivative. One common method includes the nucleophilic aromatic substitution reaction, where the phenol derivative reacts with 3,5-dinitropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dinitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro groups on the pyridine ring can be reduced to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3,5-Dinitropyridin-2-yl)amino]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for detecting biothiols in biological samples.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol involves its interaction with specific molecular targets. In biological systems, the compound’s electron-withdrawing nitro groups play a crucial role in its reactivity. For instance, in fluorescent probes, the nitro groups quench fluorescence via photoinduced electron transfer, which is reversed upon interaction with biothiols, leading to fluorescence "turn-on" . This mechanism is exploited in various biochemical assays and imaging techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol, it is compared to structurally related nitroaromatic and aminophenol derivatives. Key compounds include:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Electronic Effects: The 3,5-dinitro groups in 4-[(3,5-Dinitropyridin-2-yl)amino]phenol significantly reduce electron density on the pyridine ring, enhancing its electrophilicity compared to non-nitro analogs. This contrasts with 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine , where chloro and trifluoromethyl substituents provide moderate electron withdrawal but prioritize lipophilicity for agrochemical applications.
Solubility and Reactivity: The phenolic –OH group in 4-[(3,5-Dinitropyridin-2-yl)amino]phenol increases aqueous solubility relative to purely nitroaromatic compounds (e.g., 3,5-dinitrobenzoic acid). However, its solubility remains lower than that of 2-amino-4-nitrophenol due to steric hindrance from the pyridine ring.
Biological Activity: Nitro groups in such compounds often confer antimicrobial or antiparasitic activity. However, the pyridine backbone in 4-[(3,5-Dinitropyridin-2-yl)amino]phenol may reduce bioavailability compared to benzene-based nitro derivatives, which are more common in drug design.
Thermal Stability: Differential scanning calorimetry (DSC) studies suggest that 4-[(3,5-Dinitropyridin-2-yl)amino]phenol decomposes at ~220°C, comparable to 3,5-dinitrobenzoic acid but less stable than halogenated analogs like the pyrimidine derivative , which retains stability up to ~300°C due to its robust halogen and CF₃ groups.
Methodological Considerations
- Crystallographic Analysis: Tools like SHELX are critical for resolving the crystal structure of nitroaromatics, particularly to study intermolecular interactions (e.g., hydrogen bonding involving the phenolic –OH).
- Electronic Structure Modeling: Software such as Multiwfn enables detailed analysis of electron density distribution, clarifying the impact of nitro groups on charge transfer in 4-[(3,5-Dinitropyridin-2-yl)amino]phenol versus halogenated analogs.
Q & A
Q. What are the recommended synthetic routes for 4-[(3,5-Dinitropyridin-2-yl)amino]phenol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nitration of pyridine derivatives followed by coupling with aminophenol. For example, nitration of 2-aminopyridine using concentrated HNO₃/H₂SO₄ at controlled temperatures (0–5°C) yields 3,5-dinitropyridin-2-amine, which is then reacted with 4-aminophenol under basic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to remove nitro-byproducts. Impurities can be monitored using TLC or HPLC .
- Table 1 : Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4 h | 65–70% |
| Coupling | 4-aminophenol, NaOH | 80°C | 6 h | 50–55% |
Q. How is 4-[(3,5-Dinitropyridin-2-yl)amino]phenol characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 7.8–8.5 ppm (pyridine ring) and δ 6.6–7.2 ppm (phenolic ring). Nitro groups deshield adjacent carbons (δ 140–160 ppm) .
- IR : Stretching vibrations for NO₂ (~1530 cm⁻¹ and ~1350 cm⁻¹) and phenolic O–H (~3300 cm⁻¹) confirm functional groups.
- X-ray Crystallography : Use SHELX for refinement. Space group symmetry and hydrogen-bonding networks (e.g., O–H···N interactions) are critical for validating molecular packing .
Q. What are the compound’s key physical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Melting Point : Observed at ~192°C (decomposition), consistent with nitro-aromatic compounds .
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., 10% v/v ethanol/water).
- Table 2 : Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25–30 |
| Ethanol | 10–15 |
| Water | <1 |
Advanced Research Questions
Q. What computational strategies predict the electronic properties and reactivity of 4-[(3,5-Dinitropyridin-2-yl)amino]phenol?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (indicative of charge-transfer potential). Electron-withdrawing nitro groups lower LUMO energy (~-1.8 eV), enhancing electrophilicity .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with nitro-reductase activity). Adjust grid box size to accommodate the planar aromatic system .
Q. How can structural contradictions between experimental (X-ray) and computational models be resolved?
- Methodological Answer :
- Error Analysis : Compare bond lengths/angles from SHELX-refined X-ray data with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .
- Validation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, hydrogen bonds) absent in gas-phase computations.
Q. What strategies improve the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH-Dependent Degradation : Monitor via UV-Vis spectroscopy (λ_max ~350 nm). Stability decreases above pH 7 due to deprotonation of the phenolic –OH, accelerating nitro-group hydrolysis.
- Stabilization : Buffers (pH 4–6) or lyophilized storage reduce degradation. Chelating agents (e.g., EDTA) mitigate metal-catalyzed reactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., 3,5-dinitro-N-phenylpyridin-2-amine). Variations >0.3 ppm may signal impurities or tautomerism.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
Methodological Tables
Table 3 : Computational vs. Experimental Bond Lengths (Å)
| Bond Type | X-ray Data | DFT Calculation |
|---|---|---|
| C–N (pyridine) | 1.34 | 1.33 |
| C–NO₂ | 1.47 | 1.45 |
Table 4 : pH Stability Profile
| pH | Half-Life (Days) | Degradation Pathway |
|---|---|---|
| 3 | >30 | Minimal hydrolysis |
| 7 | 7 | Nitro-group cleavage |
| 9 | 2 | Complete decomposition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
